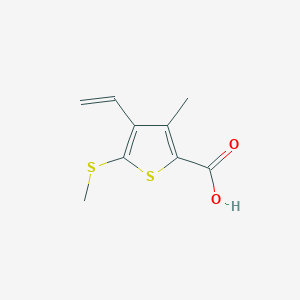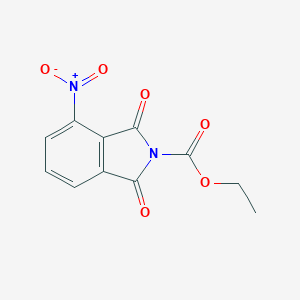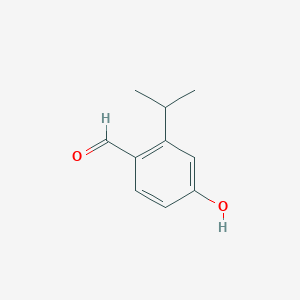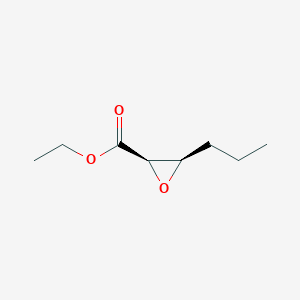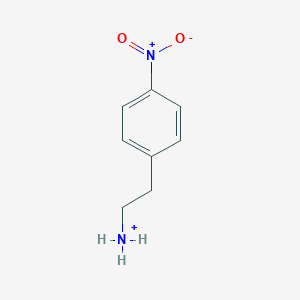
2-(4-Nitrophenyl)ethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrophenyl)ethylazanium, also known as NPEA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cationic surfactant that can be synthesized using different methods.
Aplicaciones Científicas De Investigación
2-(4-Nitrophenyl)ethylazanium has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles, as a stabilizer for enzymes, and as a cationic reagent for the analysis of anionic surfactants. It has also been used as a model compound in studies of the interaction of surfactants with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrophenyl)ethylazanium is not well understood. However, it is believed to interact with the cell membrane, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes, such as ion transport and enzyme activity.
Biochemical and Physiological Effects:
2-(4-Nitrophenyl)ethylazanium has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to affect the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Nitrophenyl)ethylazanium in lab experiments is its ability to act as a surfactant and stabilize enzymes and nanoparticles. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the use of 2-(4-Nitrophenyl)ethylazanium in scientific research. One direction is to further investigate its mechanism of action and how it interacts with biomolecules. Another direction is to explore its potential as a drug delivery agent or as a therapeutic agent for cancer or infectious diseases. Additionally, its use in environmental applications, such as in the remediation of contaminated soils, could also be explored.
Conclusion:
In conclusion, 2-(4-Nitrophenyl)ethylazanium is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a surfactant and stabilize enzymes and nanoparticles makes it a useful compound in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug delivery, therapeutics, and environmental remediation.
Métodos De Síntesis
There are different methods to synthesize 2-(4-Nitrophenyl)ethylazanium, including the reaction of 4-nitrophenylacetonitrile with ethylamine hydrochloride, followed by the reduction of the intermediate with sodium borohydride. Another method involves the reaction of 4-nitrophenylacetonitrile with ethylamine in the presence of a palladium catalyst. These methods result in the formation of 2-(4-Nitrophenyl)ethylazanium as a white powder.
Propiedades
Número CAS |
173738-40-4 |
|---|---|
Fórmula molecular |
C8H11N2O2+ |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)ethylazanium |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2/p+1 |
Clave InChI |
IOXOZOPLBFXYLM-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-] |
Sinónimos |
Benzeneethanamine, 4-nitro-, conjugate monoacid (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)

